molecular formula C5H6F3NO B1296632 N-Allyl-2,2,2-trifluoroacetamide CAS No. 383-65-3

N-Allyl-2,2,2-trifluoroacetamide

Cat. No.: B1296632
CAS No.: 383-65-3
M. Wt: 153.1 g/mol
InChI Key: UFPBWCBCUAYIIW-UHFFFAOYSA-N
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Description

Contextual Significance within Organic Synthesis and Methodologies

In the realm of organic synthesis, N-Allyl-2,2,2-trifluoroacetamide serves as a key building block, primarily recognized for its role as a protected form of allylamine (B125299). The trifluoroacetamide (B147638) group provides a stable and reliable means of protecting the nitrogen atom, allowing for selective reactions at the allyl group. This is particularly crucial in multi-step syntheses where the unprotected amine could interfere with desired transformations.

The allyl group within the molecule is amenable to a wide array of synthetic manipulations. These include, but are not limited to, addition reactions across the double bond, and transition metal-catalyzed cross-coupling reactions. For instance, the principles of radical cyclizations, a powerful tool for the formation of cyclic compounds, can be applied to substrates derived from N-allyl amides. princeton.eduresearchgate.net While direct examples exclusively featuring this compound are not extensively detailed in prominent literature, the reactivity patterns of N-allyl systems are well-established.

Furthermore, the compound can be a precursor in the synthesis of various heterocyclic systems. The combination of the nitrogen and the allyl functionality provides a template for constructing rings that are prevalent in many biologically active molecules. For example, related N-allyl derivatives have been used in the synthesis of N-allyl-2-vinylindoline, a precursor for more complex nitrogen-containing heterocycles. researchgate.net

Overview of Current Research Trajectories

Current research involving structures related to this compound is expanding into several key areas. One significant trajectory is its potential application in the synthesis of fluorinated heterocycles. The development of novel methods for constructing fluorine-containing ring systems is a major focus in medicinal and agrochemical research, and this compound represents a readily available starting material for such endeavors. nih.gov

Another area of growing interest is the use of N-allyl amides in asymmetric catalysis. While specific research on this compound as a ligand or substrate in major catalytic reactions is still emerging, the broader class of N-allyl compounds is being explored in various catalytic transformations. For example, related N-2,2,2-trifluoroethylisatin ketimines have been successfully employed in organocatalytic asymmetric cycloaddition reactions to construct complex spirocyclic systems. nih.gov This suggests a promising future for the application of this compound in similar catalytic systems to generate chiral, fluorinated molecules.

Furthermore, the development of new synthetic methods that utilize the unique reactivity of both the allyl and trifluoroacetamide groups is an ongoing pursuit. This includes exploring novel cyclization strategies, and its use as a versatile building block in the synthesis of complex natural products and pharmaceutically active compounds. The inherent functionalities of this compound make it a prime candidate for the development of efficient and atom-economical synthetic routes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoro-N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c1-2-3-9-4(10)5(6,7)8/h2H,1,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPBWCBCUAYIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339770
Record name N-Allyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-65-3
Record name N-Allyl-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Mechanistic Elucidation of N Allyl 2,2,2 Trifluoroacetamide

Nucleophilic Substitution and Selective Deprotection Pathways

The trifluoroacetamide (B147638) moiety in N-Allyl-2,2,2-trifluoroacetamide functions as an effective protecting group for the nitrogen atom. Its removal, or deprotection, is a critical step in many synthetic sequences. The conditions for this cleavage must be carefully selected to preserve other functionalities within the molecule.

The trifluoroacetyl group is known to be labile under basic conditions. acs.org However, strong bases can lead to undesirable side reactions. Milder conditions, such as using potassium or sodium carbonate in methanol, can effectively cleave the trifluoroacetamide while minimizing the risk of elimination reactions on sensitive substrates. acs.org For molecules containing particularly sensitive groups, a two-step deprotection procedure has been shown to reduce side reactions, such as unwanted alkylation. This involves an initial treatment with t-butylamine, followed by hydrolysis with ammonium (B1175870) hydroxide. tandfonline.com In the context of solid-phase peptide synthesis, trifluoroacetic acid (TFA) is commonly used to deprotect N-Boc protected amines, and similar acidic conditions can be applied for trifluoroacetamide cleavage. nih.gov

Table 1: Selected Deprotection Conditions for N-Trifluoroacetyl Groups

Reagent(s) Conditions Application Notes Citation(s)
Potassium Carbonate / Methanol Room Temperature Mild conditions, suitable for base-sensitive substrates. acs.org

Nucleophilic substitution reactions can theoretically occur at the allylic carbon of this compound. wikipedia.org In these SN reactions, a nucleophile attacks the electrophilic carbon, displacing a leaving group. khanacademy.orgyoutube.com While the amide itself is not a typical leaving group, reactions can be designed to activate the allyl system. The strong electron-withdrawing nature of the trifluoroacetyl group diminishes the nucleophilicity of the allyl double bond, making it less susceptible to electrophilic attack but potentially more susceptible to conjugate addition if a suitable leaving group were present at the 3-position. A related example of nucleophilic substitution on a similar scaffold is the silver-promoted fluorination of α-bromoamides, which proceeds under mild conditions to yield α-fluoroamides. researchgate.net

**3.2. Carbon-Nitrogen Bond Forming Reactions

The N-H bond of the trifluoroacetamide group, once deprotonated, can act as a nucleophile, enabling a variety of carbon-nitrogen bond-forming reactions. These reactions are fundamental for the synthesis of more complex nitrogen-containing molecules.

Hydroamidation, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing amides and their derivatives. Palladium-catalyzed hydroamidation of 1,3-dienes provides a direct route to N-allylic amides and sulfonamides, with high regioselectivity for the linear product. nih.gov This highlights a direct pathway to form the core structure of N-allyl amides.

Furthermore, research into the hydroamidation of alkenes like methyl acrylate (B77674) and acrylonitrile (B1666552) with various N-alkyl and N-aryl trifluoroacetamides has established baseline reactivity. N-aryl trifluoroacetamides, in particular, demonstrate high conversions when reacted with an alkene in the presence of a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU). This reaction proceeds via a Michael-type addition of the amide nitrogen to the electron-deficient alkene. Advanced catalytic systems also enable remote hydroamination, where a catalyst facilitates the isomerization of a C=C bond along an alkyl chain to a position that then undergoes a regioselective N-H addition. nih.gov

Table 2: Catalytic Systems for Hydroamidation Reactions

Reaction Type Catalyst / Base Substrates Key Feature Citation(s)
Intermolecular Hydroamidation [{Pd(π-cinnamyl)Cl}₂] / Ligand 1,3-Dienes, Amides Atom-efficient synthesis of N-allyl amides. nih.gov
Remote Hydroamination Nickel / DIP-Ad-SEGPHOS Ligand Disubstituted Alkenes, Aminopyridines Regioselective functionalization at a subterminal position. nih.gov
Michael-type Addition DBU or KOtBu Acrylonitrile, Trifluoroacetamides Base-mediated addition of N-H to activated alkenes.

The dual functionality of this compound, possessing both a nucleophilic nitrogen center and a reactive allyl group, makes it an ideal substrate for intramolecular cyclization reactions to form various heterocyclic systems.

Intramolecular cyclization of N-allyl amides can be promoted solely by a base, without the need for a transition-metal catalyst. For instance, the isomerization of N-allyl amides to enamides can be achieved under basic conditions (e.g., Cs₂CO₃ in DMSO at high temperatures) to facilitate the synthesis of ring-fused isoquinolinones. acs.org The proposed mechanism involves an initial allylic deprotonation to form a carbanion, followed by a concerted tandfonline.comresearchgate.net-sigmatropic proton shift. acs.org This strategy demonstrates a powerful, metal-free approach to constructing complex azabicyclic frameworks. Other base-promoted cyclizations, such as the [3+3] reaction between amides and cyclopropenones, further illustrate the utility of amides as nucleophilic partners in building heterocyclic rings like 1,3-oxazin-6-ones. rsc.org

Table 3: Base-Promoted Intramolecular Cyclization of N-Allyl Amides

Substrate Type Base Solvent Product Type Key Feature Citation(s)
N-Allyl-2-halobenzamides Cs₂CO₃ DMSO Tricyclic Isoquinolinones Transition-metal-free olefin isomerization and cyclization. acs.org
Amides Various Not specified 6H-1,3-Oxazin-6-ones [3+3] Cyclization with cyclopropenones. rsc.org

Oxidative cyclization provides another powerful route to nitrogen heterocycles from N-allyl amides. Enantioselective oxidative cyclization of N-allyl carboxamides can be achieved using chiral triazole-substituted iodoarene catalysts, yielding highly enantioenriched oxazolines and oxazines. lookchem.comnih.govchemrxiv.org The reaction proceeds by activating the allyl group towards intramolecular nucleophilic attack from the amide oxygen. As a more sustainable alternative, electrochemical methods can also facilitate this transformation, obviating the need for chemical oxidants. researchgate.net These reactions are versatile, tolerating a range of substituents on the amide and allyl portions and allowing for the construction of quaternary stereocenters. chemrxiv.org

Table 4: Oxidative Cyclization of N-Allyl Amides to Oxazolines

Method Catalyst / Oxidant Substrate Product Yield / ee Citation(s)
Hypervalent Iodine Catalysis Chiral Iodoarene / Selectfluor N-Allyl Benzamide 5-Substituted Oxazoline Up to 94% / 98% ee lookchem.comnih.gov
Electrochemical Cyclization KI (catalyst/electrolyte) N-Allyl Carboxamide Halogenated Oxazoline Moderate to good yields researchgate.net
NBS-Induced Cyclization N-Bromosuccinimide (NBS) N-Allyl-N-benzyl-2-(tosylamido)acetamide Piperazinone derivative Not specified researchgate.net

Reductive cross-coupling has emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation, often employing nickel or palladium catalysts. These reactions typically couple two different electrophiles using a stoichiometric reductant. While direct examples involving this compound are not prevalent, the reactivity of amides and allylic systems in such couplings is well-documented.

Nickel-catalyzed reductive couplings can activate the C–N bond of amides, allowing them to function as electrophilic partners. This has been demonstrated in the coupling of amides with aryl iodides nih.gov and in the electrochemical coupling of aliphatic amides with alkyl halides to form ketones. researchgate.netchemrxiv.org More directly related is the nickel-catalyzed three-component coupling of simple alkenes, aldehydes, and amides, which generates structurally diverse allylic amines in a single step. nih.gov This showcases a practical method for constructing the C-N bond in allylic amine frameworks. In a different approach, palladium catalysts can facilitate the reductive coupling of two allylamine (B125299) molecules using hydrogen gas as the sole reductant, forming a new C-C bond. acs.org

Table 5: Examples of Reductive Cross-Coupling Reactions Involving Amides or Allylic Systems

Catalyst System Coupling Partners Reductant Product Type Citation(s)
Ni(II) / Lewis Acid Alkene + Aldehyde + Amide Silane Allylic Amine nih.gov
Ni(II) / bpy Amide + Aryl Iodide Mn or Zn Aryl Ketone nih.gov
Pd(0) / Ligand Allylamine + Allylamine H₂ 1,5-Diene derivative acs.org
NiCl₂(DME) / Ligand Aziridine + Allylic Chloride Mn β-Allyl-arylethylamine acs.org

Intramolecular Cyclization Reactions

Heck Reaction Modalities and Controlled Chain-Walking Processes

The Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation, has been explored with this compound. nih.govlibretexts.orgyoutube.com This reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. youtube.com In the context of this compound, the reaction facilitates the introduction of aryl or vinyl groups, leading to the synthesis of more complex molecular architectures. nih.govgoogle.com

A notable aspect of the reactivity of this compound is its participation in controlled chain-walking processes. Chain-walking is a phenomenon in which a metal catalyst migrates along a carbon chain, enabling functionalization at a position remote from the initial point of coordination. uni-marburg.de While detailed studies specifically on this compound are emerging, related systems involving N-allyl amides have demonstrated the potential for such isomerizing Heck reactions. This process allows for the strategic transposition of the double bond within the allyl group, which can influence the regioselectivity of the subsequent C-C bond formation.

Investigations into Reaction Selectivity and Pathway Divergence

The selectivity of reactions involving this compound is a critical area of investigation. The outcome of a catalytic process can be highly dependent on the choice of catalyst, ligands, and reaction conditions, leading to divergent reaction pathways. For instance, in palladium-catalyzed reactions, the nature of the phosphine (B1218219) ligands and the choice of the leaving group on the coupling partner can dictate whether the reaction proceeds through a neutral or a cationic pathway, thereby influencing the regioselectivity and stereoselectivity of the product. libretexts.org

In the case of N-allyl amides, the directing-group ability of the amide functionality can play a significant role in controlling the regiochemical outcome of the reaction. The trifluoroacetamide group, with its strong electron-withdrawing nature, can influence the electronic properties of the allyl system and the coordination to the metal center, thereby impacting the insertion and elimination steps of the catalytic cycle.

Detailed Mechanistic Investigations and Computational Modeling

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methodologies.

Density Functional Theory (DFT) Studies of Reaction Coordinates and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the intricate details of reaction mechanisms. While specific DFT studies exclusively focused on this compound are not extensively documented in the provided search results, DFT calculations have been employed to investigate the copolymerization mechanism of related systems. researchgate.net For instance, in the copolymerization of ethylene (B1197577) with cyclopentadiene, DFT calculations have been used to predict the preferred insertion pathway by comparing the energy barriers of different reaction coordinates. researchgate.net Such computational approaches could be applied to model the Heck reaction of this compound to determine the energies of transition states and intermediates for different potential pathways, thereby providing insights into the factors that control selectivity.

Characterization of Catalytic Intermediates in Related Systems

The direct observation and characterization of catalytic intermediates are paramount for validating proposed mechanistic cycles. In the context of the Heck reaction, the catalytic cycle is generally understood to involve oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination steps. libretexts.org The characterization of the palladium(0) and palladium(II) intermediates in these cycles is often challenging due to their transient nature. However, studies on related Heck reactions of amides have provided insights into the plausible intermediates. For example, the formation of a hybrid palladium-radical intermediate has been proposed in a photo-induced aryl-to-alkyl radical relay Heck reaction of amides. nih.gov

Analysis of Stereochemical Outcomes and Enantioselective Control

The stereochemical outcome of reactions involving this compound is of significant interest, particularly in the synthesis of chiral molecules. The development of enantioselective variants of the Heck reaction, for example, allows for the creation of stereogenic centers with high levels of control. The use of chiral ligands, such as BINAP, in conjunction with a palladium catalyst can induce asymmetry in the product. libretexts.org The stereoselectivity of such reactions is often dependent on the specific ligand-catalyst combination and the reaction pathway. For instance, high asymmetric induction has been observed in Heck reactions that proceed through a cationic pathway facilitated by bidentate phosphine ligands and a triflate leaving group. libretexts.org While the synthesis of a chiral derivative, N,N′-([1,1′-binaphthalene]-2,2′-diyl)bis(this compound), has been reported, further investigation into its application in asymmetric catalysis is warranted. mdpi.com

Derivatization Strategies and Their Analytical Research Utility for N Allyl 2,2,2 Trifluoroacetamide

Other Chemical Derivatization Methodologies for Specific Analytical Purposes

Beyond silylation, other chemical derivatization strategies can be employed for the analysis of N-Allyl-2,2,2-trifluoroacetamide, depending on the analytical technique and the specific goals of the research.

For instance, in the context of synthetic chemistry, the allyl group of this compound can undergo various reactions, such as isomerization. uni-marburg.de While not a derivatization for analytical enhancement in the traditional sense, monitoring such reactions requires analytical methods that can distinguish between the starting material and the product. This often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Furthermore, derivatization can be used to introduce a chromophore or fluorophore into the molecule, enabling detection by UV-Vis or fluorescence detectors in high-performance liquid chromatography (HPLC). This is particularly useful when the analyte itself lacks a strong chromophore. The choice of the derivatizing reagent depends on the functional group available for reaction, which in the case of this compound is the amide hydrogen.

Advanced Applications of N Allyl 2,2,2 Trifluoroacetamide in Chemical Research

Role in Complex Organic Synthesis and Building Block Chemistry

The structural features of N-Allyl-2,2,2-trifluoroacetamide make it a valuable tool for synthetic chemists. The trifluoroacetyl group serves as an effective protecting group for the amine, while the allyl group provides a handle for a wide array of chemical transformations, including cross-coupling reactions, additions, and isomerizations.

Precursor Synthesis in Multistep Total Synthesis Schemes

While direct, named applications of this compound as a starting material in published total syntheses are not extensively documented, its potential as a precursor is clear from related synthetic methodologies. The synthesis of structurally complex, fluorinated building blocks is a cornerstone of modern synthetic chemistry. For instance, the preparation of related compounds like S-(1-Acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate has been achieved from precursors such as 2,2,2-trifluoro-1-methoxyethanol and acetamide. orgsyn.org

A plausible synthetic route to this compound itself would involve the reaction of allylamine (B125299) with a trifluoroacetylating agent like ethyl trifluoroacetate. Once formed, this compound can be envisioned as a key intermediate in a multistep synthesis. The trifluoroacetamide (B147638) moiety provides stability during various reaction steps, and the allyl group can be strategically manipulated. For example, it could undergo ozonolysis to yield an aldehyde, which then serves as a branching point for the elaboration of a complex carbon skeleton. The trifluoroacetyl group can be removed under mild basic conditions at a later stage to unmask the amine for further functionalization, such as peptide coupling or amide bond formation, crucial steps in the assembly of many natural products.

Facilitating the Synthesis of Diverse Allylic Amine Scaffolds

Allylic amines are pivotal structural motifs found in a vast number of biologically active compounds and are essential building blocks in organic synthesis. nih.gov this compound serves as a stable, protected precursor to allylamine. The trifluoroacetyl (Tfac) group can be readily cleaved to provide the free primary amine, which can then be used to construct a wide variety of more complex allylic amine structures.

Modern synthetic methods, such as nickel-catalyzed multicomponent coupling reactions, allow for the efficient construction of architecturally complex allylic amines from simple alkenes, aldehydes, and amides. nih.govrsc.org In such strategies, a protected amine is often desirable. Furthermore, palladium-catalyzed reactions like the Tsuji-Trost allylic amination are powerful tools for forming C-N bonds. By using this compound as a masked form of allylamine, chemists can introduce the allyl group and then, after deprotection, use the resulting primary amine as a nucleophile in these coupling reactions to generate diverse molecular scaffolds. This two-step approach offers flexibility and control in the synthesis of substituted allylic amines. organic-chemistry.org

Table 1: Selected Methods for Allylic Amine Synthesis

Reaction Type Catalyst/Reagents Substrates Product Reference
Nickel-Catalyzed Multicomponent Coupling Ni(II) salt, Lewis Acid Alkenes, Aldehydes, Amides Complex Allylic Amines nih.gov
Rhodium-Catalyzed 1,2-Addition Rhodium complex Alkenylboron nucleophiles, N-sulfonyl imines Chiral Allylic Amines organic-chemistry.org

Contributions to Medicinal Chemistry and Chemical Biology

The incorporation of fluorine into organic molecules often leads to enhanced metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group is therefore a privileged feature in many modern pharmaceuticals. This compound, containing this key group, is a valuable starting point for the synthesis of new molecular entities with potential therapeutic applications.

Design and Synthesis of Biologically Active Molecular Entities

This compound is an attractive building block for the synthesis of novel, biologically active compounds. The trifluoromethyl group can impart favorable properties to a drug candidate, while the allyl group provides a site for chemical modification to explore structure-activity relationships (SAR). This allows medicinal chemists to fine-tune the properties of a lead compound to optimize its efficacy and pharmacokinetic profile.

The synthesis of bioactive molecules often involves multicomponent reactions that allow for the rapid assembly of complex structures from simple precursors. The dual functionality of this compound makes it an ideal candidate for such reactions. For example, the allyl group could participate in a cycloaddition reaction, while the trifluoroacetamide moiety remains intact, ready for later modification or to influence the electronic properties of the final molecule.

Investigation of Enzyme Inhibition Profiles (as reported for related compounds)

The trifluoroacetyl group is not merely a protecting group; it can also play a direct role in the biological activity of a molecule. A prominent example is the inhibition of the enzyme elastase by trifluoroacetylated peptides. nih.govacs.orgnih.gov

Research has shown that trifluoroacetyl (CF3CO) di- and tripeptides are potent reversible inhibitors of elastase. nih.govnih.gov Nuclear magnetic resonance (NMR) studies have revealed the mechanism of this inhibition. The trifluoroacetyl group of the peptide binds to a specific subsite of the enzyme. nih.gov This binding induces a conformational change in the enzyme's active site, which in turn reduces its catalytic activity. nih.gov This is an example of an indirect mechanism of inhibition, where the inhibitor does not directly block the catalytic machinery but rather alters the enzyme's shape to render it less effective. The high affinity of these trifluoroacetylated peptides for elastase underscores the importance of the trifluoroacetyl moiety in mediating the protein-ligand interaction. nih.govacs.org

Table 2: Inhibition of Elastase by Trifluoroacetylated Peptides

Compound Type Role Mechanism of Action Key Structural Feature Reference
Trifluoroacetyl dipeptides Substrate/Inhibitor Hydrolyzed at the active site Trifluoroacetyl group nih.gov
Trifluoroacetyl tripeptides Potent Inhibitor Binds to subsite S4, causing conformational change Trifluoroacetyl group nih.govacs.org
Trifluoroacetyl dipeptide anilides Reversible Inhibitor Indirect inhibition via conformational change Trifluoroacetyl group nih.gov

Development of Agrochemical Research Targets

For instance, a series of novel N-(2,2,2)-trifluoroethylpyrazole derivatives have been synthesized and evaluated for their herbicidal activities. nih.gov Bioassays revealed that these pyrazole (B372694) derivatives exhibit significant herbicidal effects. nih.gov Notably, one derivative, compound 11a, showed excellent pre-emergence herbicidal effects against both broadleaf and grass weeds, with good crop safety for maize and rape at application rates of 150 grams of active ingredient per hectare in greenhouse tests. nih.gov Field trials further confirmed that this compound had superior herbicidal activity through soil application compared to the commercial herbicide metolachlor (B1676510), while maintaining a similar level of safety for maize. nih.gov

In a different application, the search for new fungicides has led to the discovery of compounds like flutianil (B1673491), which is characterized as a cyano-methylene thiazolidine. nih.gov While not a direct derivative, the development of flutianil showcases the broader strategy of optimizing chemical structures to achieve high fungicidal activity against challenging pathogens like powdery mildew. nih.gov Similarly, research into novel diamide (B1670390) compounds for pest control has utilized polyfluoro-substituted phenyl groups combined with amino acid skeletons to create molecules with fungicidal and insecticidal properties. mdpi.com This approach highlights the modular use of functional fragments, such as polyfluorinated groups, to design new pesticidal agents. mdpi.com

Interactive Table 1: Research Findings on Related Fluorinated Agrochemicals

Compound Class/Derivative Target Application Key Research Finding Reference
N-(2,2,2)-trifluoroethylpyrazole derivatives Herbicide Exhibited better pre-emergence herbicidal activity than metolachlor with good safety for maize. nih.gov
Diamide compounds with polyfluoro-substituted phenyl Fungicide, Insecticide, Acaricide The para-hexa/heptafluoroisopropylphenyl group was identified as a key fragment for fungicidal activity in new N-phenyl amide compounds. mdpi.com
Flupyrimin Derivatives Insecticide (low bee-toxicity) A synthesized derivative (compound 2j) showed good insecticidal activity against Aphis glycines and significantly lower toxicity to honeybees. mdpi.com

Exploration of Anti-Cancer Stem Cell Activity through Mimetics (related scaffolds)

Cancer Stem Cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor recurrence and metastasis due to their resistance to conventional therapies. rug.nl A significant challenge in targeting CSCs is the identification of specific surface markers that distinguish them from healthy cells. rug.nl This has spurred research into novel chemical scaffolds that can act as mimetics or targeting agents for these resilient cells.

The trifluoromethyl group, a core component of this compound, is a privileged structural motif in medicinal chemistry, known for its ability to enhance drug properties. Its inclusion in novel molecular scaffolds is a key strategy in the development of anti-cancer agents. Research has described the synthesis of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines, which were evaluated for their anti-cancer activity. nih.gov Many of these trifluoromethylpyridine derivatives showed potent growth inhibition, with GI₅₀ values in the low micromolar to nanomolar range against human cancer cell lines. nih.gov The most powerful compound in the series, a 2,6-dichlorobenzaldehydehydrazone, inhibited the growth of all tested cancer cell lines at nanomolar concentrations. nih.gov

The development of biomaterial-based platforms, or scaffolds, is another promising avenue for studying and targeting CSCs. nih.govfredhutch.org These scaffolds can be engineered to mimic the tumor microenvironment and are used to enrich CSC populations for study. nih.gov By understanding how CSCs interact with these defined environments, researchers can design new therapeutic strategies. The use of novel chemical entities, such as those containing trifluoromethyl groups, within these sophisticated biological systems represents a frontier in developing therapies that can overcome the resistance of CSCs. rug.nlnih.gov

Interactive Table 2: Concepts in Targeting Cancer Cells with Related Scaffolds

Scaffold/Concept Target Approach Key Finding Reference
Trifluoromethylpyridine Derivatives Human Cancer Cell Lines Synthesis of novel derivatives to inhibit cell growth. Compounds showed excellent growth inhibition activity, with GI₅₀ values in the nanomolar to micromolar range. nih.gov
Biomaterial Scaffolds Cancer Stem Cells (CSCs) Enrichment and study of CSCs by mimicking the tumor microenvironment. Scaffolds with defined components are favored for creating controllable and repeatable research systems to study CSC behavior. nih.gov
Gold Nanoparticles (AuNPs) Cancer Stem Cells (CSCs) Use of versatile nanoparticles for targeted therapy. AuNPs can be used for photo-thermal therapy or conjugated with antibodies to target specific cancer subpopulations. rug.nl

Exploration in Emerging Material Science Applications (e.g., electrolyte components based on related trifluoroacetamides)

The demand for safer, higher-performance batteries for applications ranging from electric vehicles to grid storage has driven intensive research into new electrolyte materials. unimib.itunimib.it Trifluoroacetamides, which are structurally very similar to this compound, have emerged as promising components for novel electrolytes, particularly in the formulation of Deep Eutectic Solvents (DESs). unimib.itunimib.it

DESs are a class of ionic fluids that possess unique properties such as non-flammability, good thermal stability, and structural flexibility, making them attractive alternatives to conventional flammable organic carbonate-based electrolytes. researchgate.net Researchers have investigated DESs created by mixing 2,2,2-trifluoroacetamide (TFA) with lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆). unimib.itunimib.it These studies found that a mixture with a specific molar ratio of TFA to LiPF₆ (80:20) can function effectively as an electrolyte in lithium-metal batteries. unimib.it

The resulting TFA-based DES electrolyte is non-flammable, a critical safety improvement for lithium-ion cells. unimib.it Furthermore, when tested in a lithium-metal cell with a LiNi₁₋ₓ₋yMnₓCoᵧO₂ (NMC) cathode, the DES electrolyte demonstrated improved thermal stability compared to a commercial liquid electrolyte, as shown by accelerated rate calorimetry. unimib.it These TFA-based electrolytes have shown good electrochemical performance, enabling stable cycling in lithium-metal cells. unimib.itunimib.it The strong intermolecular interactions within these eutectic systems are key to their beneficial properties, paving the way for the development of safer, next-generation energy storage systems. researchgate.net

Interactive Table 3: Properties of Trifluoroacetamide-Based Electrolytes

Electrolyte System Composition Key Property/Performance Metric Application Reference
Deep Eutectic Solvent (DES) 2,2,2-trifluoroacetamide (TFA) and LiPF₆ Non-flammable; Improved thermal stability compared to commercial liquid electrolytes. Lithium-Metal Batteries unimib.itunimib.it
DES TFA:LiPF₆ (80:20 molar ratio) Identified as the best composition for electrochemical performance. Lithium-Ion Batteries unimib.it
Eutectic Electrolytes Trifluoroacetamides and lithium bis(fluorosulfonyl)amide Possess high degrees of structural flexibility and good thermal and chemical stability. Next-Generation Energy Storage Systems (EES) researchgate.net

Advanced Spectroscopic Characterization and Theoretical Analysis Methodologies for N Allyl 2,2,2 Trifluoroacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of N-Allyl-2,2,2-trifluoroacetamide in solution. By examining the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecule's framework can be constructed.

¹H NMR Spectroscopy: Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the allyl and amide protons. The chemical shifts are influenced by the electron-withdrawing trifluoroacetyl group. The splitting of these signals, a result of spin-spin coupling, reveals the number of adjacent protons, which is critical for confirming the allyl group's structure. libretexts.org The coupling constant, typically in the range of 6-8 Hz for protons on neighboring sp³-hybridized carbons, is a key parameter in this analysis. libretexts.org

¹³C NMR Spectroscopy: Carbon-13 NMR complements proton NMR by providing data on the carbon skeleton. nih.gov The spectrum of this compound shows distinct resonances for the carbonyl carbon, the trifluoromethyl carbon, and the three carbons of the allyl group. nih.gov The chemical shifts are indicative of the carbon's hybridization and its electronic environment. For instance, the carbonyl carbon will appear significantly downfield due to the deshielding effect of the adjacent oxygen and nitrogen atoms.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly specific and sensitive tool for characterizing this compound. nih.gov This technique can be used for both identification and quantification due to its simplicity and the direct relationship between the peak area and the number of fluorine nuclei. nih.gov

A summary of the expected NMR data is presented below:

Interactive Data Table: Predicted NMR Data for this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
¹HCH=CH₂5.8 - 6.0m-
¹HCH=CH5.1 - 5.3m-
¹HN-CH3.9 - 4.1t~5-7
¹HNH 6.5 - 8.0br s-
¹³CC =O155 - 160q~35-40 (²JCF)
¹³CC F₃115 - 120q~285-290 (¹JCF)
¹³CC H=CH₂130 - 135s-
¹³CCH=C H₂115 - 120s-
¹³CN-C H₂42 - 45s-
¹⁹FCF~ -75s-

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions. 's' denotes a singlet, 't' a triplet, 'q' a quartet, and 'm' a multiplet. 'br s' indicates a broad singlet.

Beyond standard one-dimensional NMR, advanced techniques can offer deeper insights into the structure and dynamics of this compound. ipb.pt Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals by revealing their correlations. researchgate.net For instance, a COSY spectrum would show cross-peaks between the coupled protons of the allyl group, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom. researchgate.net These techniques are particularly useful in confirming the connectivity within the molecule. ipb.ptresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. nih.gov For this compound, GC-MS serves as a robust method for both its identification and quantification. The gas chromatogram provides a retention time characteristic of the compound under specific conditions, while the mass spectrometer yields a mass spectrum that acts as a molecular fingerprint. nih.gov The fragmentation pattern observed in the mass spectrum, resulting from the ionization and subsequent breakdown of the molecule, provides valuable structural information. The National Institute of Standards and Technology (NIST) has documented mass spectral data for this compound, noting a top peak at an m/z of 84 and second and third highest peaks at 41 and 69, respectively. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high accuracy, typically to within a few parts per million (ppm). ufl.edu This precision allows for the unambiguous determination of the elemental formula of this compound, which has a computed monoisotopic mass of 153.04014830 Da. nih.gov Such precise mass measurement is crucial for confirming the compound's identity and purity, distinguishing it from other compounds with the same nominal mass but different elemental compositions. ufl.edu

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. nist.gov The resulting IR spectrum displays absorption bands at specific frequencies, which are characteristic of the functional groups present in the molecule. For this compound, key vibrational modes can be assigned to specific functional groups, providing corroborative evidence for its structure. Vapor phase IR spectra are available for this compound. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3300 - 3500Medium
C=C (alkene)Stretch1640 - 1680Medium
C=O (amide I)Stretch1680 - 1720Strong
N-H (amide II)Bend1510 - 1570Medium
C-FStretch1100 - 1400Strong
C-NStretch1000 - 1250Medium

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the physical state of the sample and experimental conditions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination (as applied to related compounds)

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This non-destructive technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical behavior. While a specific crystal structure for this compound is not publicly available, analysis of closely related trifluoroacetamide (B147638) derivatives provides significant insights into the likely solid-state conformation of the target molecule.

For instance, studies on other trifluoroacetamides have revealed a preference for the E-amide conformation in the solid state. This preference is often confirmed by comparing the crystallographic data with theoretical calculations, which show a high degree of similarity between the experimentally determined and computationally optimized structures. In a study of (E)-2,2,2-Trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, X-ray crystallography revealed intermolecular hydrogen bonds of the N–H···O and N–H···F types, as well as weaker C–H···O contacts, which influence the molecular packing in the crystal lattice. pnrjournal.com The analysis of γ-irradiated single crystals of trifluoroacetamide (CF₃CONH₂) has also been used to study radical formation and molecular structure. researchgate.net

The process of SCXRD involves irradiating a single crystal with monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, the electron density map of the molecule can be constructed, leading to the determination of the crystal structure.

Table 1: Representative Crystallographic Data for a Related Trifluoroacetamide Derivative (Note: This table is a hypothetical representation based on typical data for related compounds and is for illustrative purposes only, as specific data for this compound is not available.)

ParameterValue
Empirical formulaC₅H₆F₃NO
Formula weight153.10
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.5
b (Å)8.2
c (Å)10.1
β (°)105.5
Volume (ų)758.2
Z4
Calculated density (g/cm³)1.342
Hydrogen bondingN-H···O, C-H···F

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling are powerful tools that complement experimental data by providing a deeper understanding of molecular properties at the atomic and electronic levels. These methods are particularly useful for predicting the behavior of molecules that are difficult to study experimentally or for rationalizing observed properties.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of organic molecules. For this compound, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are critical in predicting a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A study on the related compound, N-allyl-N-ethylformamide, utilized DFT with the B3LYP method and the 6-311++G(d,p) basis set to determine its optimized structure and electronic properties. semanticscholar.org Similar calculations for this compound would allow for the prediction of its reactive sites through the analysis of the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution on the molecule's surface, with electron-rich regions (negative potential) indicating likely sites for electrophilic attack and electron-poor regions (positive potential) indicating sites for nucleophilic attack.

Theoretical calculations have also been instrumental in understanding the conformational preferences of trifluoroacetamides. Studies have shown that the E-amide conformer is generally more stable than the Z-amide, a preference that is supported by both DFT calculations and experimental NMR data.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations (Note: This table contains hypothetical values based on typical DFT calculations for similar molecules and is for illustrative purposes.)

PropertyPredicted Value
HOMO Energy-7.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment3.2 D
MethodDFT/B3LYP/6-311++G(d,p)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

While specific molecular docking studies on this compound are not extensively reported, research on structurally related compounds provides a framework for how this molecule might interact with biological targets. For example, docking studies on other small molecules containing amide and allyl functionalities have been used to investigate their potential as enzyme inhibitors or receptor ligands. The process involves generating a three-dimensional model of the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For this compound, the trifluoromethyl group could participate in halogen bonding or hydrophobic interactions, while the amide group can act as a hydrogen bond donor and acceptor. The allyl group may also contribute to binding through hydrophobic or π-stacking interactions. These predictions can guide the design of new derivatives with improved binding affinity and selectivity.

Future Perspectives and Emerging Research Avenues for N Allyl 2,2,2 Trifluoroacetamide

Design and Synthesis of Novel Reaction Architectures

The future development of N-Allyl-2,2,2-trifluoroacetamide chemistry lies in leveraging its dual functionality to construct complex molecular architectures. The trifluoroacetamide (B147638) group can serve as a stable protecting group for amines, particularly in multi-step processes like solid-phase peptide synthesis (SPPS). google.com Its cleavage under specific conditions allows for the strategic unmasking of the amine for further reaction. fishersci.ca For instance, methods for N-terminal protection of amino acids using trifluoroacetamide have been developed, highlighting its utility in peptide and protein chemistry. google.com

The allyl group offers a versatile handle for a multitude of chemical transformations. A significant area of research is the catalytic isomerization of N-allyl amides to generate geometrically defined enamides, which are valuable intermediates in organic synthesis. nih.govresearchgate.net Furthermore, the allyl moiety can participate in various cross-coupling reactions and complex annulation cascades, enabling the synthesis of diverse heterocyclic and carbocyclic structures. acs.org Future research will likely focus on designing one-pot or tandem reactions that utilize both the allyl and trifluoroacetamide functionalities to build molecular complexity efficiently.

Expansion into Unexplored Catalytic Systems for Enhanced Efficiency and Selectivity

Traditional methods for forming amide bonds often require stoichiometric activating agents, which generate significant chemical waste. ucl.ac.uk Modern synthetic chemistry is moving towards catalytic methods that are more efficient and sustainable. sigmaaldrich.com For this compound and related compounds, several catalytic avenues are ripe for exploration.

Transition-metal catalysis presents numerous opportunities. Ruthenium-based catalysts, for example, have been effective in the anti-Markovnikov addition of amides to terminal alkynes and in the N-alkylation of amides using alcohols, a process that generates only water as a byproduct. organic-chemistry.orgrsc.org Palladium catalysts are known to promote the coupling of amides with vinyl triflates and tosylates to yield enamides. organic-chemistry.org A detailed study on N-allyl-N-sulfonyl ynamides has shown that palladium catalysis can lead to divergent pathways, including deallylation or allyl transfer, depending on the reaction conditions. acs.org The exploration of copper and rhodium-catalyzed reactions, such as C-H amidation of olefins, could also yield novel transformations for this class of compounds. organic-chemistry.org Future work should aim to apply these and other novel catalytic systems to the synthesis and functionalization of this compound, focusing on achieving high selectivity and yield under mild, environmentally friendly conditions.

Table of Potential Catalytic Systems

Catalytic System Potential Application Advantages
Ruthenium (Ru) Complexes Isomerization of the allyl group to form enamides; N-alkylation with alcohols. nih.govrsc.org High efficiency, atom economy (water as byproduct). rsc.org
Palladium (Pd) Complexes Cross-coupling reactions; aza-Claisen rearrangement of N-allyl ynamides. acs.orgorganic-chemistry.org Versatility in C-C and C-N bond formation. organic-chemistry.org
Copper (Cu) Catalysts Goldberg amidation; coupling with vinyl halides. organic-chemistry.org Lower cost compared to other transition metals, good for a range of substrates. organic-chemistry.org
Rhodium (Rh) Complexes Asymmetric C-H functionalization and amidation. organic-chemistry.org High regio- and enantioselectivity for chiral synthesis. organic-chemistry.org
Organocatalysts Direct amidation of carboxylic acids. sigmaaldrich.com Metal-free, potentially lower toxicity and cost. numberanalytics.com

Targeted Applications in Advanced Drug Discovery and Chemical Biology Programs

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoroacetamide moiety in this compound makes it an attractive scaffold for drug discovery. The trifluoroacetyl group can act as a bioisostere for other chemical groups, and its presence can significantly alter the pharmacokinetic properties of a molecule. Research on related trifluoroacetamides has demonstrated their potential as bactericidal agents, suggesting a basis for future screening of this compound derivatives in antimicrobial programs. thieme-connect.deresearchgate.net

Advancements in Sustainable Synthesis Methodologies Utilizing Trifluoroacetamide Scaffolds

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. numberanalytics.com The synthesis of amides, a cornerstone reaction in the pharmaceutical industry, is a key area for improvement. ucl.ac.ukrsc.org Future research on this compound should prioritize the development of sustainable synthetic routes.

Key strategies include:

Catalytic Approaches: As discussed in section 7.2, shifting from stoichiometric reagents to catalytic systems is a primary goal for greener amide synthesis. sigmaaldrich.comwhiterose.ac.uk

Benign Solvents: Exploring the use of water or other environmentally friendly solvents can significantly reduce the environmental impact of a synthesis. whiterose.ac.uk

Solvent-Free Reactions: Mechanochemical synthesis, which uses mechanical force instead of solvents to drive reactions, is a promising green alternative. numberanalytics.com

Biocatalysis: The use of enzymes to catalyze amide bond formation can occur in aqueous media under mild conditions, offering a highly sustainable option. rsc.org

By focusing on these green methodologies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally responsible, aligning with the broader goals of sustainable development in the chemical industry. rsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research, from fundamental reaction discovery to drug development. For a molecule like this compound, these computational tools offer powerful predictive and design capabilities.

Reaction Prediction and Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcomes, yields, and selectivity of new transformations. acs.org This can significantly reduce the number of laboratory experiments needed to discover optimal conditions for synthesizing or functionalizing this compound. nih.govbeilstein-journals.org AI can analyze complex interactions between reactants, catalysts, and solvents to suggest the most promising reaction parameters.

Computer-Aided Synthesis Planning (CASP): AI algorithms can design novel and efficient retrosynthetic pathways for target molecules. beilstein-journals.org This could accelerate the synthesis of complex derivatives of this compound.

De Novo Compound Design: Generative AI models can design novel molecules with desired properties. springernature.comstanford.edu By defining a target property profile (e.g., high binding affinity to a specific protein, low toxicity), AI can generate new trifluoroacetamide-containing structures for synthesis and testing, accelerating the early stages of drug discovery.

The integration of AI and ML with automated robotic platforms represents the future of "self-driving" laboratories, where the entire cycle of design, synthesis, testing, and analysis can be automated, leading to an unprecedented acceleration in chemical discovery. beilstein-journals.org

Table of AI and Machine Learning Applications in Chemistry

AI/ML Application Description Relevance to this compound
Reaction Outcome Prediction Models predict the major product and yield of a chemical reaction based on reactants and conditions. aiche.org Accelerates the discovery of new reactions and optimizes existing synthetic routes for the compound.
Retrosynthesis Planning Algorithms suggest step-by-step synthetic routes to a target molecule from available starting materials. stanford.edu Designs efficient synthesis pathways for novel and complex derivatives.
Property Prediction Predicts physicochemical and biological properties (e.g., solubility, toxicity, bioactivity) of molecules. stanford.edu Prioritizes which derivatives to synthesize for drug discovery programs.
Generative Design Creates novel molecular structures with optimized properties for a specific target. springernature.com Designs new potential drug candidates based on the trifluoroacetamide scaffold.

| Reaction Condition Optimization | Algorithms systematically explore parameter space (temperature, solvent, etc.) to find the best reaction conditions. beilstein-journals.org | Improves the yield and sustainability of the synthesis of this compound. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Allyl-2,2,2-trifluoroacetamide, and how can rotational isomerism be addressed during structural characterization?

  • Methodology : Adapt the Friedel–Crafts acylation approach used for structurally similar compounds (e.g., N-benzyl-2,2,2-trifluoroacetamide in ). Replace benzylamine with allylamine and use trifluoroacetic anhydride (TFAA) as the acylating agent. Purify via column chromatography with a heptane/ethyl acetate gradient to isolate the product .
  • Structural Analysis : Use 1H^1 \text{H} and 13C^13 \text{C} NMR spectroscopy to identify rotational isomers, as observed in N-Allyl-2,2,2-trichloroacetamide derivatives. Assign peaks by comparing integration ratios and coupling constants. For unambiguous confirmation, employ X-ray crystallography if single crystals are obtainable .

Q. How should researchers assess the thermal stability and physicochemical properties of this compound?

  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures. For volatility assessment, measure vapor pressure using a static method or thermogravimetric analysis (TGA) .
  • Physicochemical Profiling : Determine density via pycnometry and calculate logP (partition coefficient) using HPLC retention times or computational tools like MarvinSketch. These data inform solvent selection for reactions and solubility studies .

Advanced Research Questions

Q. What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial assays?

  • Antimicrobial Testing :

  • Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., streptomycin for bacteria, ketoconazole for fungi) and solvent controls (e.g., DMSO) .
  • Example Protocol : Prepare serial dilutions (1–100 µg/mL) in Mueller-Hinton broth. Inoculate with standardized microbial suspensions (1–5 × 105^5 CFU/mL). Incubate at 37°C for 18–24 hours and assess turbidity .
    • Cytotoxicity Screening : Conduct MTT assays on mammalian cell lines (e.g., HeLa) at 24–72 hours post-treatment. Calculate IC50_{50} values using nonlinear regression analysis .

Q. How can molecular docking studies be optimized to predict the interaction of this compound with enzyme targets like AmpC β-lactamase?

  • Computational Workflow :

Protein Preparation : Retrieve the 3D structure of AmpC β-lactamase (PDB: 1KE4) from the RCSB PDB. Remove water molecules and add polar hydrogens using AutoDock Tools (ADT) .

Ligand Preparation : Generate the 3D structure of this compound in PyMOL. Assign Gasteiger charges and optimize torsional bonds .

Docking Parameters : Use the Lamarckian genetic algorithm (population size: 150, generations: 10,000) in AutoDock Vina. Cluster results by RMSD (≤2.0 Å) and prioritize the lowest-energy conformation .

  • Validation : Compare docking scores with known inhibitors (e.g., avibactam) and validate binding poses via molecular dynamics simulations .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected splitting in 1H^1 \text{H} NMR spectra?

  • Troubleshooting :

  • Rotational Isomerism : If splitting arises from restricted rotation (e.g., amide bond), acquire variable-temperature NMR. Cooling the sample to –40°C may slow interconversion and simplify splitting patterns .
  • Impurity Analysis : Perform HPLC-MS to detect byproducts. Adjust reaction conditions (e.g., stoichiometry, solvent polarity) to minimize side reactions .

Methodological Considerations Table

Aspect Recommended Technique Key Parameters Reference
Synthesis Friedel–Crafts acylationTFAA, allylamine, 0–5°C, 12h reaction
Purification Column chromatographyHeptane/EtOAc gradient (95:5 to 70:30)
Antimicrobial Assays Broth microdilutionMIC range: 1–100 µg/mL, 37°C incubation
Docking Studies AutoDock VinaGrid size: 60 × 60 × 60 Å, exhaustiveness: 8

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.